molecular formula C19H16ClN5O4S2 B2383222 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 922843-95-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2383222
CAS RN: 922843-95-6
M. Wt: 477.94
InChI Key: MEZGYVWHLWFVRS-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a thiadiazole ring, and a ureido group attached to a chlorophenyl group . These groups could potentially contribute to the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole is a fused ring system, and the thiadiazole is a heterocyclic ring containing sulfur and nitrogen .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich dioxole ring and the electron-deficient thiadiazole and ureido groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dioxole and thiadiazole rings could potentially increase its stability and polarity .

Scientific Research Applications

Anticonvulsant Applications

Research has demonstrated the synthesis and evaluation of various derivatives with significant anticonvulsant activity. A study highlighted the anticonvulsant evaluation of indoline derivatives, indicating their effectiveness against maximal electroshock and subcutaneous pentylenetetrazole seizures, suggesting a potential application of similar compounds in treating epilepsy (Nath et al., 2021).

Antitumor Activity

Another area of application is in the field of oncology, where derivatives have been synthesized and screened for antitumor activity. For instance, new benzothiazole derivatives bearing different heterocyclic rings were evaluated in vitro against human tumor cell lines, showing considerable anticancer activity against specific cancer types (Yurttaş et al., 2015).

Antibacterial and Antimicrobial Properties

Compounds with similar structures have been synthesized and tested for their antibacterial activity. Studies on novel acetamide derivatives have shown potent antibacterial agents against various microorganisms, highlighting the potential for developing new antimicrobial therapies (Borad et al., 2015).

Anti-inflammatory and Analgesic Effects

Research into acetamide derivatives has also revealed their potential for anti-inflammatory and analgesic effects. One study synthesized some acetamide derivatives and investigated their analgesic activities, showing significant reduction in acetic acid-induced writhing responses and increase in pain thresholds, without adverse effects on motor coordination (Kaplancıklı et al., 2012).

Antioxidant Activities

Derivatives have also been explored for their antioxidant activities, with some compounds exhibiting good antioxidant properties in various assays. This suggests a potential application in mitigating oxidative stress-related diseases (Koppireddi et al., 2013).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific toxicity data, it’s important to use general laboratory safety practices when handling this compound .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4S2/c20-12-2-4-13(5-3-12)22-17(27)23-18-24-25-19(31-18)30-9-16(26)21-8-11-1-6-14-15(7-11)29-10-28-14/h1-7H,8-10H2,(H,21,26)(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZGYVWHLWFVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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